molecular formula C5H10N2O4S B15340948 2-ethenyl-4,5-dihydro-1H-imidazole;sulfuric acid CAS No. 30394-74-2

2-ethenyl-4,5-dihydro-1H-imidazole;sulfuric acid

Cat. No.: B15340948
CAS No.: 30394-74-2
M. Wt: 194.21 g/mol
InChI Key: ZKECLWNBBZPOFW-UHFFFAOYSA-N
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Description

2-ethenyl-4,5-dihydro-1H-imidazole;sulfuric acid is a compound that combines the properties of an imidazole derivative with sulfuric acid. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring. These compounds are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts, such as erbium triflate, to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated imidazole rings .

Scientific Research Applications

2-ethenyl-4,5-dihydro-1H-imidazole;sulfuric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethenyl-4,5-dihydro-1H-imidazole;sulfuric acid is unique due to its combination of an imidazole ring with sulfuric acid, which imparts distinct chemical properties and reactivity. This combination allows for unique applications in various fields, including its potential use as a catalyst or in the synthesis of novel materials .

Properties

CAS No.

30394-74-2

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

2-ethenyl-4,5-dihydro-1H-imidazole;sulfuric acid

InChI

InChI=1S/C5H8N2.H2O4S/c1-2-5-6-3-4-7-5;1-5(2,3)4/h2H,1,3-4H2,(H,6,7);(H2,1,2,3,4)

InChI Key

ZKECLWNBBZPOFW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NCCN1.OS(=O)(=O)O

Related CAS

30394-74-2

Origin of Product

United States

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